molecular formula C8H5ClN2O B15134907 7-chloro-4aH-1,6-naphthyridin-4-one

7-chloro-4aH-1,6-naphthyridin-4-one

Cat. No.: B15134907
M. Wt: 180.59 g/mol
InChI Key: WUWHEQOMYCCSFG-UHFFFAOYSA-N
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Description

7-Chloro-4aH-1,6-naphthyridin-4-one is a heterocyclic compound featuring a naphthyridine core with a chlorine substituent at position 7 and a ketone group at position 4. Its synthetic routes are less detailed compared to analogs, but its structural similarity to other 1,6-naphthyridin-4-one derivatives suggests utility in kinase inhibition and anticancer drug development.

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

7-chloro-4aH-1,6-naphthyridin-4-one

InChI

InChI=1S/C8H5ClN2O/c9-8-3-6-5(4-11-8)7(12)1-2-10-6/h1-5H

InChI Key

WUWHEQOMYCCSFG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(N=CC2C1=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4aH-1,6-naphthyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with formamide, followed by cyclization to form the naphthyridine core . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

the compound can be synthesized on a larger scale using similar synthetic routes as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-chloro-4aH-1,6-naphthyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, naphthyridine N-oxides, and dihydro derivatives .

Comparison with Similar Compounds

7-Chloro-4aH-1,6-naphthyridin-4-one

  • Limited synthesis details are available, but it is commercially available as a building block .

5-Chloro-3-(4-fluorophenyl)-1,6-naphthyridin-4-one (13a)

  • Grignard Reagent-Based Synthesis: Route: Addition of 4-fluorobenzylmagnesium chloride to 4-amino-2-chloronicotinonitrile, followed by acidolysis and cyclocondensation. Yield: 40–82% (depending on substituents) . Scalability: Demonstrated on a 100 g scale with 53.3% total yield .

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic Acid

  • Synthesis: Two-step process (substitution + hydrolysis) from methyl(Z)-2-(2,5-dichloro-6-fluoronicotinoyl)-3-((4-fluorophenyl)(methyl)amino)acrylate.
  • Yield : 63.69% total yield .

Octahydro-1,6-naphthyridin-4-one

  • Solid-Phase Split-and-Pool Synthesis: Efficient preparation of 96 analogs for immunomodulatory studies .

Advantages and Limitations

  • 5-Chloro-3-aryl Derivatives (e.g., 13a) :
    • Advantages : Scalable synthesis, adaptable for SAR studies via Grignard diversification .
    • Limitations : Moderate yields for ortho-substituted aryl groups (e.g., 40% for ortho-fluorine) .
  • 1,8-Naphthyridine Carboxylic Acid Derivatives: Advantages: High yields and relevance in anticancer research . Limitations: Limited structural flexibility compared to 1,6-naphthyridin-4-ones.
  • Octahydro Derivatives: Advantages: Novel immunomodulatory effects; amenable to high-throughput synthesis .

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